molecular formula C6H10 B587655 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene CAS No. 151832-72-3

2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene

Cat. No.: B587655
CAS No.: 151832-72-3
M. Wt: 92.207
InChI Key: SDJHPPZKZZWAKF-ZRKGKEHVSA-N
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Description

2,3-Bis(~2~H_3_)methylbuta-1,3-diene is a chemical compound that belongs to the class of butadienes. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, in its molecular structure. This compound is of interest due to its unique isotopic labeling, which can be useful in various scientific studies, particularly in the field of chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(~2~H_3_)methylbuta-1,3-diene typically involves the reaction of functionalized vinyl phosphates and vinyl phosphordiamidates with organometallic reagents. For instance, vinyl phosphates can be converted into tri- and tetrasubstituted buta-1,3-dienes via reactions with aryllithium reagents . The reaction conditions often require the use of catalysts such as iron, nickel, or palladium to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of buta-1,3-diene compounds, including 2,3-Bis(~2~H_3_)methylbuta-1,3-diene, can be achieved through the cracking of petroleum. This process involves the thermal decomposition of hydrocarbons to produce smaller molecules, which are then separated and purified through distillation and other chemical methods .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(~2~H_3_)methylbuta-1,3-diene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents such as Grignard reagents and aryllithium reagents. The reactions often require specific catalysts and controlled conditions to achieve the desired products .

Major Products

The major products formed from these reactions can include substituted alkenes, α,β-unsaturated ketones, and other functionalized hydrocarbons .

Scientific Research Applications

2,3-Bis(~2~H_3_)methylbuta-1,3-diene has several scientific research applications:

Mechanism of Action

The mechanism by which 2,3-Bis(~2~H_3_)methylbuta-1,3-diene exerts its effects depends on the specific reactions it undergoesThe molecular targets and pathways involved can vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Bis(~2~H_3_)methylbuta-1,3-diene include other butadienes and isotopically labeled hydrocarbons. Examples include:

Uniqueness

The uniqueness of 2,3-Bis(~2~H_3_)methylbuta-1,3-diene lies in its isotopic labeling, which can provide valuable insights into reaction mechanisms and kinetics that are not possible with non-labeled compounds. This makes it a valuable tool in various scientific research fields .

Properties

IUPAC Name

1,1,4,4-tetradeuterio-2,3-bis(trideuteriomethyl)buta-1,3-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10/c1-5(2)6(3)4/h1,3H2,2,4H3/i1D2,2D3,3D2,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJHPPZKZZWAKF-ZRKGKEHVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(=C(C(=C([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746064
Record name 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

92.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151832-72-3
Record name 2,3-Bis[(~2~H_3_)methyl](~2~H_4_)buta-1,3-diene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 151832-72-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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